5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol
Description
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol is a heterocyclic compound featuring a benzothiazole core fused to a pyridine ring. The benzothiazole moiety is substituted with a bromine atom at position 5, while the pyridine ring contains a hydroxyl group at position 3. Its molecular formula is C₁₁H₆BrN₂OS, with a molecular weight of 295.15 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, O=16, S=32).
The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding, influencing solubility and biological interactions. This compound is synthesized via nucleophilic substitution or condensation reactions, as inferred from analogous procedures in and , where triethylamine and acetone are used under ice-cold conditions .
Properties
IUPAC Name |
5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-1-2-11-10(4-8)15-12(17-11)7-3-9(16)6-14-5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSAYYCKWPLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272147-38-2 | |
| Record name | 5-(5-bromo-1,3-benzothiazol-2-yl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzothiazole ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Benzothiazole: The benzothiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Coupling with Pyridin-3-ol: The final step involves coupling the brominated benzothiazole with pyridin-3-ol under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol with structurally related compounds:
Key Differences and Implications
Bromine vs. Other Halogens: The bromine in the target compound increases lipophilicity and steric bulk compared to non-halogenated analogues (e.g., compounds in ). This enhances binding affinity in hydrophobic enzyme pockets, as seen in LMWPTP inhibitors like Cpd Bferruginol .
Hydroxyl Group : Unlike 5-Bromo-1,3-benzenedicarboxylic acid (), which has carboxylic acid groups, the hydroxyl in the target compound offers moderate acidity and hydrogen-bonding capability without full ionization, affecting solubility and reactivity.
Benzothiazole vs.
Biological Activity
5-(5-Bromo-1,3-benzothiazol-2-yl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a brominated benzothiazole moiety , which enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 307.17 g/mol. The unique electronic properties derived from its structure make it a candidate for various biological applications, including as a fluorescent probe.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties, particularly against Mycobacterium tuberculosis . In studies, the compound demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating strong potential as an anti-tubercular agent.
Comparative Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Compound I | Staphylococcus aureus | < 50 | |
| Compound II | E. coli | < 100 |
This table summarizes the antimicrobial efficacy of various compounds in comparison to this compound.
While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized to involve the inhibition of bacterial cell wall synthesis. The interactions with specific enzymes or receptors are believed to alter their activity, leading to antibacterial effects.
Anticancer Potential
In addition to its antibacterial properties, studies have suggested potential anticancer activity. For instance, compounds structurally similar to this compound have shown moderate inhibitory effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells .
Anticancer Activity Overview
| Cell Line | Compound Tested | IC50 (µM) | Observations |
|---|---|---|---|
| HCT116 | Benzothiazole derivatives | Moderate | Minimal growth inhibition in normal cells |
| MCF7 | Similar compounds | Non-toxic | Effective against cancer cells |
Case Studies and Research Findings
Recent research has highlighted the compound's potential as a fluorescent probe due to its unique electronic properties. Studies have also explored its use in synthesizing more complex molecules that could enhance therapeutic efficacy against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
